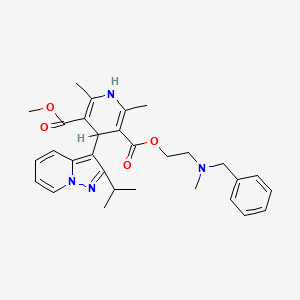
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
説明
Ahc 52 is a biochemical.
科学的研究の応用
Enzymatic Hydrolysis and Stereochemistry
- A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in hydrolyzing derivatives of 1,4-dihydropyridine, a structurally related compound. This research found that the ester's structure, including methyl ester groups, influences enzymatic hydrolysis, offering insights into chiral synthesis methods (Sobolev et al., 2002).
Chemical Rearrangements
- Kim (1986) examined the rearrangements of a similar 1,4-dihydropyridine derivative under different conditions. This study contributes to understanding the chemical behavior and potential transformations of pyridine derivatives (Kim, 1986).
Cytochrome P-450-Catalyzed Reactions
- Research by Guengerich et al. (1988) investigated the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study provides insights into the metabolic processing of pyridine derivatives (Guengerich et al., 1988).
Structural Analysis and Synthesis
- A study by Meskini et al. (2011) focused on the structural analysis of a β-amino dicarbonyl compound similar to the specified chemical. This research contributes to the understanding of molecular structures and potential applications in ligand design (Meskini et al., 2011).
Novel Derivatives and Anticancer Activity
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrates the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Impurities in Pharmaceutical Synthesis
- Research by Wu Pi-y (2014) involved the synthesis of impurities in bulk drugs related to Felodipine, a compound sharing a similar dihydropyridine structure. This work is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).
特性
CAS番号 |
119666-09-0 |
|---|---|
製品名 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester |
分子式 |
C30H36N4O4 |
分子量 |
516.6 g/mol |
IUPAC名 |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H36N4O4/c1-19(2)28-26(23-14-10-11-15-34(23)32-28)27-24(29(35)37-6)20(3)31-21(4)25(27)30(36)38-17-16-33(5)18-22-12-8-7-9-13-22/h7-15,19,27,31H,16-18H2,1-6H3 |
InChIキー |
SCUPIRGJNHINID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AHC 52 AHC-52 methyl 2-(N-benzyl-N-methylamino)ethyl-2,6-dimethyl-4-(2-isopropylpyrazolo(1,5-a)pyridine-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



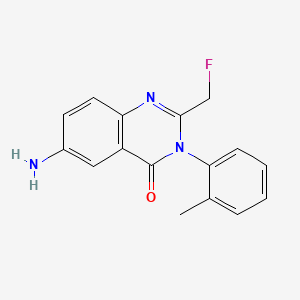
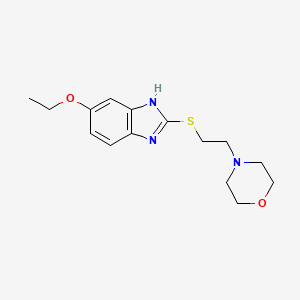
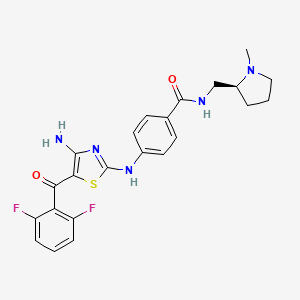
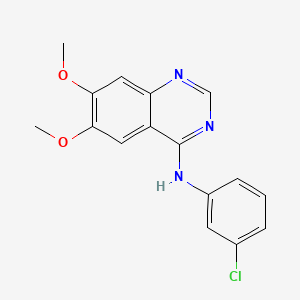
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
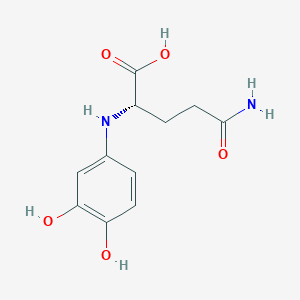
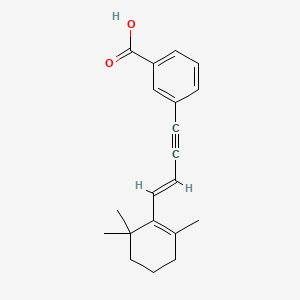
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
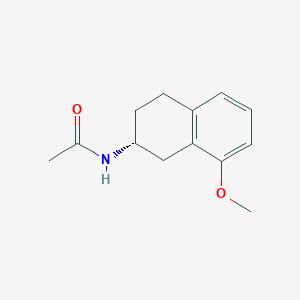
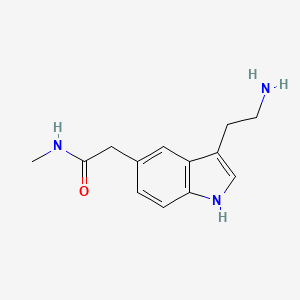
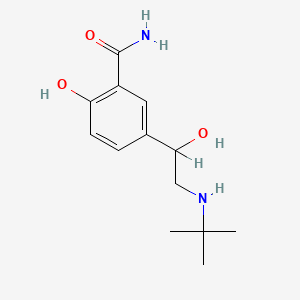
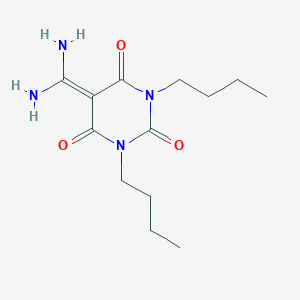
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)